molecular formula C8H6F3N3O B13038985 7-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

7-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Cat. No.: B13038985
M. Wt: 217.15 g/mol
InChI Key: KBEYMEOVZZAQBU-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound characterized by the presence of a trifluoromethyl group and a dihydropyrido[2,3-b]pyrazinone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethyl-substituted pyridine derivative with hydrazine or its derivatives, followed by cyclization to form the pyrazinone ring .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound .

Scientific Research Applications

7-(Trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 7-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to altered cellular pathways. For example, it may inhibit fibroblast growth factor receptors, thereby affecting cell proliferation and migration .

Comparison with Similar Compounds

  • 1H-pyrrolo[2,3-b]pyridine derivatives
  • 1H-pyrazolo[3,4-b]pyridine derivatives
  • Trifluoromethyl ketones

Uniqueness: 7-(Trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its stability and bioactivity compared to other similar compounds .

Properties

Molecular Formula

C8H6F3N3O

Molecular Weight

217.15 g/mol

IUPAC Name

7-(trifluoromethyl)-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one

InChI

InChI=1S/C8H6F3N3O/c9-8(10,11)4-1-5-7(12-2-4)13-3-6(15)14-5/h1-2H,3H2,(H,12,13)(H,14,15)

InChI Key

KBEYMEOVZZAQBU-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(N1)N=CC(=C2)C(F)(F)F

Origin of Product

United States

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